Tert-butyl 2-(3-oxocyclopentyl)pyrrolidine-1-carboxylate Tert-butyl 2-(3-oxocyclopentyl)pyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1947316-45-1
VCID: VC4250740
InChI: InChI=1S/C14H23NO3/c1-14(2,3)18-13(17)15-8-4-5-12(15)10-6-7-11(16)9-10/h10,12H,4-9H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCCC1C2CCC(=O)C2
Molecular Formula: C14H23NO3
Molecular Weight: 253.342

Tert-butyl 2-(3-oxocyclopentyl)pyrrolidine-1-carboxylate

CAS No.: 1947316-45-1

Cat. No.: VC4250740

Molecular Formula: C14H23NO3

Molecular Weight: 253.342

* For research use only. Not for human or veterinary use.

Tert-butyl 2-(3-oxocyclopentyl)pyrrolidine-1-carboxylate - 1947316-45-1

Specification

CAS No. 1947316-45-1
Molecular Formula C14H23NO3
Molecular Weight 253.342
IUPAC Name tert-butyl 2-(3-oxocyclopentyl)pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C14H23NO3/c1-14(2,3)18-13(17)15-8-4-5-12(15)10-6-7-11(16)9-10/h10,12H,4-9H2,1-3H3
Standard InChI Key NQQWKZUZIHUCFX-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCCC1C2CCC(=O)C2

Introduction

Chemical Identification and Structural Characteristics

Molecular and Stereochemical Features

The compound’s IUPAC name, tert-butyl 2-(3-oxocyclopentyl)pyrrolidine-1-carboxylate, reflects its three primary structural components:

  • A pyrrolidine ring, a five-membered saturated heterocycle containing one nitrogen atom.

  • A tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis that enhances stability during reactions .

  • A 3-oxocyclopentyl substituent, a cyclopentane ring with a ketone functional group at the third position .

The stereochemistry of the molecule is critical for its reactivity and biological interactions. The 3-oxocyclopentyl group introduces a ketone at a specific position, influencing the compound’s conformational flexibility and electronic properties . The SMILES string CC(C)(C)OC(=O)N1CCCC1C2CCC(=O)C2 and InChI key NQQWKZUZIHUCFX-UHFFFAOYSA-N provide precise representations of its connectivity and stereoisomerism .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₄H₂₃NO₃
Molecular Weight253.34 g/mol
CAS Number1947316-45-1
Boiling PointNot reported
Density~1.014 g/cm³ (estimated)
SolubilityLikely soluble in organic solvents

Synthesis and Reaction Mechanisms

Synthetic Pathways

The synthesis of tert-butyl 2-(3-oxocyclopentyl)pyrrolidine-1-carboxylate typically involves multi-step procedures:

  • Formation of the Pyrrolidine Core: Pyrrolidine derivatives are often synthesized via cyclization reactions. For example, reductive amination of γ-keto esters or ring-closing metathesis (RCM) of dienes can yield the pyrrolidine scaffold .

  • Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions, protecting the amine functionality .

  • Attachment of the 3-Oxocyclopentyl Moiety: A nucleophilic substitution or Michael addition reaction links the cyclopentanone derivative to the pyrrolidine ring. For instance, the pyrrolidine nitrogen may attack a carbonyl carbon in cyclopentanone, followed by oxidation to stabilize the ketone .

Key Reaction Steps

A representative synthesis involves:

  • Reacting tert-butyl pyrrolidine-1-carboxylate with 3-bromocyclopentanone in the presence of a base (e.g., K₂CO₃) to facilitate alkylation.

  • Purification via column chromatography to isolate the product .

Mechanistic Insights

The alkylation step proceeds through an Sₙ2 mechanism, where the pyrrolidine nitrogen acts as a nucleophile, displacing the bromide ion from 3-bromocyclopentanone. The Boc group remains intact due to its stability under basic conditions . Subsequent oxidation steps, if required, employ agents like Jones reagent or pyridinium chlorochromate (PCC) to form the ketone .

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

This compound serves as a precursor in the synthesis of bioactive molecules. Pyrrolidine derivatives are prominent in drug discovery due to their:

  • Conformational rigidity, which enhances binding affinity to biological targets.

  • Versatility, allowing modifications at multiple positions for structure-activity relationship (SAR) studies .

For example, it has been utilized in the development of neuronal nitric oxide synthase (nNOS) inhibitors, where the pyrrolidine ring interacts with the enzyme’s active site, and the 3-oxocyclopentyl group modulates solubility and pharmacokinetics .

Hazard StatementPrecautionary Measure
H315: Skin irritationP264: Wash skin thoroughly after handling.
H319: Eye irritationP305+P351+P338: Rinse eyes cautiously.
H335: Respiratory riskP271: Use in well-ventilated areas.

Comparative Analysis with Structural Analogs

Positional Isomerism

The 3-oxocyclopentyl substituent distinguishes this compound from analogs like tert-butyl 2-(2-oxocyclopentyl)pyrrolidine-1-carboxylate (CAS 2703780-32-7) . The ketone’s position influences:

  • Reactivity: 3-Oxo derivatives undergo slower keto-enol tautomerization compared to 2-oxo isomers.

  • Biological activity: The spatial arrangement affects binding to enzymatic pockets .

Functional Group Variations

Replacing the Boc group with acetyl or benzyl groups alters solubility and deprotection kinetics. For instance, acetylated analogs are more lipophilic but less stable under acidic conditions .

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